molecular formula C12H11NO3 B2546298 2-(3-Nitrobenzylidene)cyclopentanone CAS No. 507227-92-1

2-(3-Nitrobenzylidene)cyclopentanone

Cat. No.: B2546298
CAS No.: 507227-92-1
M. Wt: 217.224
InChI Key: RILSEHNFNGMDTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrobenzylidene)cyclopentanone typically involves the reaction of cyclopentanone with 3-nitrobenzaldehyde in the presence of a base. One common method involves using an alumina-supported inorganic alkali catalyst . The reaction proceeds with the addition of cyclopentanone and the catalyst into a reactor, followed by the addition of a solvent and 3-nitrobenzaldehyde. The mixture is then stirred to complete the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrobenzylidene)cyclopentanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, particularly at the nitro group or the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(3-aminobenzylidene)cyclopentanone.

Scientific Research Applications

2-(3-Nitrobenzylidene)cyclopentanone has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Nitrobenzylidene)cyclopentanone involves its interaction with various molecular targets. For instance, derivatives of this compound have shown high affinities for enzymes such as cyclooxygenase-1 and cyclooxygenase-2, indicating potential anti-inflammatory properties . The compound can also interact with other proteins and receptors, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrobenzylidene)cyclopentanone
  • 2-(3-Methoxybenzylidene)cyclopentanone
  • 2-(4-Methoxybenzylidene)cyclopentanone

Uniqueness

2-(3-Nitrobenzylidene)cyclopentanone is unique due to the presence of the nitro group at the 3-position of the benzylidene moiety. This structural feature imparts distinct chemical and biological properties compared to its analogs. For example, the nitro group can participate in specific reactions that other substituents may not, leading to unique products and applications .

Properties

IUPAC Name

(2E)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-12-6-2-4-10(12)7-9-3-1-5-11(8-9)13(15)16/h1,3,5,7-8H,2,4,6H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILSEHNFNGMDTL-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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